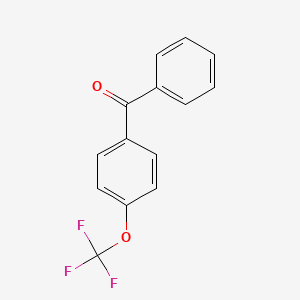
2-Methylphenethylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenethylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C9H11BrMg, and it is typically used in solution form, often in tetrahydrofuran (THF) as a solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylphenethylmagnesium bromide is synthesized through the reaction of 2-Methylphenethyl bromide with magnesium metal in an anhydrous environment. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:
C9H11Br+Mg→C9H11MgBr
The reaction is conducted under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and reflux condensers to ensure efficient mixing and temperature control. The reaction conditions are carefully monitored to maintain the desired temperature and prevent any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylphenethylmagnesium bromide, like other Grignard reagents, is highly reactive and participates in various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can undergo substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with aldehydes to form secondary alcohols and with ketones to form tertiary alcohols.
Esters and Acid Halides: Reacts with esters and acid halides to form tertiary alcohols after two additions.
Epoxides: Adds to epoxides to form alcohols, typically at the less substituted end.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the electrophile.
Carboxylic Acids: When reacted with carbon dioxide.
Wissenschaftliche Forschungsanwendungen
2-Methylphenethylmagnesium bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Biomedical Research: Utilized in the synthesis of biologically active compounds for drug discovery.
Wirkmechanismus
The mechanism of action of 2-Methylphenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a phenethyl group.
Uniqueness
2-Methylphenethylmagnesium bromide is unique due to the presence of the methyl group on the phenethyl moiety, which can influence the reactivity and selectivity of the compound in certain reactions. This makes it a valuable reagent in specific synthetic applications where steric and electronic effects are crucial .
Eigenschaften
IUPAC Name |
magnesium;1-ethyl-2-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXWVXFPJINMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)

![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)



![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)



![Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]-](/img/structure/B6302270.png)



